2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl
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Overview
Description
2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl is a synthetic compound belonging to the spirocyclic amines family. . This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Scientific Research Applications
2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl can be compared with other spirocyclic amines, such as:
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique spirocyclic structure of this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[3.5]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHXJGFBAVVVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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